Ácido 1-((benciloxi)carbonil)-4-fluoropiperidina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

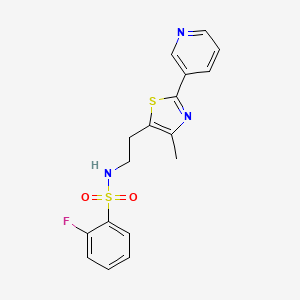

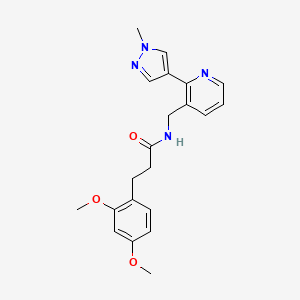

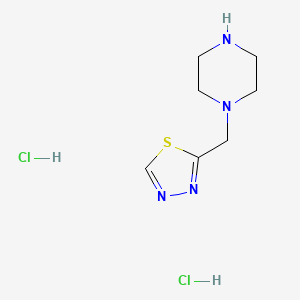

1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H16FNO4 It is characterized by the presence of a benzyloxycarbonyl group attached to a fluorinated piperidine ring, which is further substituted with a carboxylic acid group

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Inhibición de Prolidasa: N-[(Benciloxi)carbonil]-L-prolina actúa como un potente inhibidor de la prolidasa, una enzima responsable de la escisión de dipéptidos con un residuo C-terminal prolil e hidroxilprolil. Al inhibir la prolidasa, este compuesto puede tener implicaciones en el desarrollo de fármacos para afecciones relacionadas con el metabolismo del colágeno y la cicatrización de heridas .

Síntesis de Péptidos

- Bloques de Construcción para Péptidos: El compuesto sirve como bloque de construcción en la síntesis de péptidos. Su estructura única, que combina un anillo de piperidina con un grupo protector benciloxocarbonilo (Cbz), lo hace valioso para la construcción de péptidos y miméticos complejos .

Síntesis Orgánica

- Intermediario en Reacciones Orgánicas: Los investigadores utilizan este compuesto como intermediario en varias reacciones orgánicas. Su grupo carbonilo y la sustitución de flúor lo hacen versátil para crear moléculas más complejas .

Espectrometría de Masas y Cromatografía

- Manipulación de Muestras: En aplicaciones de espectrometría de masas, N-[(Benciloxi)carbonil]-L-prolina se puede utilizar para la manipulación de muestras. Ayuda a preparar muestras para el análisis, asegurando resultados eficientes y precisos .

Derivados de Aminoácidos

- Síntesis de N-(L-Prolil)-β-alanina: Este compuesto juega un papel en la síntesis de N-(L-Prolil)-β-alanina, que es un derivado del aminoácido beta natural β-Alanina. La β-Alanina participa en varios procesos fisiológicos, incluida la neurotransmisión y la síntesis de carnosina .

Biología Química

- Explorando Vías Biológicas: Los investigadores pueden investigar el impacto de este compuesto en las vías biológicas, especialmente las que involucran péptidos que contienen prolina. Comprender sus interacciones con las enzimas y los receptores puede proporcionar información sobre los procesos celulares .

Mecanismo De Acción

Target of Action

Compounds with similar structures often interact with enzymes involved in metabolic pathways .

Mode of Action

Carbonyl compounds typically undergo two major reactions: carbonyl addition reactions and enolization .

Biochemical Pathways

One major carbon-carbon bond forming and breaking reaction that involves carbonyl chemistry is the aldol reaction, which plays a major role in biosynthesis (anabolism) and breakdown (catabolism) of carbon scaffolds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluorobutyronitrile and ethyl acetoacetate.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.

Industrial Production Methods: Industrial production of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Propiedades

IUPAC Name |

4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKSKDKKCNWFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2567415.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2567419.png)

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2567420.png)

![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide](/img/structure/B2567435.png)